Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
102613-30-9 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-11-10-16-15(18)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H2,16,17,18) |
InChI Key |
YONJBXOHOPGKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Structural and Conformational Analysis of Urea, 1 2 Ethoxyethyl 3 1 Naphthyl
Chemical Architecture of the Urea (B33335), 1-(2-ethoxyethyl)-3-(1-naphthyl)- Core
The chemical structure of Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- is defined by a central urea functional group (–NH–CO–NH–) which acts as a bridge between two distinct substituents. wikipedia.org One nitrogen atom of the urea core is attached to a 1-naphthyl group, a bulky, aromatic, bicyclic system. The other nitrogen atom is bonded to a 2-ethoxyethyl group, which consists of a flexible two-carbon chain with a terminal ether functionality.
The fundamental components of the molecule are detailed below.
| Component | Chemical Formula | Description |
| 1-Naphthyl Group | -C₁₀H₇ | A planar, aromatic substituent derived from naphthalene (B1677914). |
| Urea Linkage | -NH-C(O)-NH- | A planar functional group capable of acting as both a hydrogen bond donor and acceptor. |
| 2-Ethoxyethyl Group | -CH₂CH₂OCH₂CH₃ | A flexible, aliphatic chain containing an ether oxygen atom. |
The molecular formula for the compound is C₁₅H₁₈N₂O₂. uni.lu The combination of a large, rigid aromatic group and a flexible, polar aliphatic chain on the urea core suggests a complex conformational landscape.
Conformational Preferences and Dynamics of Substituted Urea Moieties
N,N'-disubstituted ureas can exist in several conformations due to rotation around the C–N bonds. nih.gov The most common conformations are described by the relationship of the substituents relative to the carbonyl group, typically labeled as trans,trans, cis,trans, and cis,cis. researchgate.net For most N,N'-disubstituted ureas, the trans,trans conformation is the most stable due to minimized steric repulsion between the substituent groups. nih.gov
The conformational preferences of the urea moiety are significantly influenced by the steric and electronic properties of its substituents. nih.gov
Electronic Effects : The aromatic naphthyl group can participate in conjugation with the urea's π-system. This electronic interaction favors a coplanar arrangement between the aromatic ring and the urea plane to maximize π-orbital overlap. rsc.org However, this coplanarity can be counteracted by the steric effects mentioned above. The ethoxyethyl group is primarily an electron-donating group through induction, which can influence the electron density on the adjacent nitrogen and the nature of the urea resonance.
The interplay between the bulky, aromatic naphthyl group and the flexible ethoxyethyl group governs the molecule's preferred three-dimensional shape. Studies on similar N-alkyl-N'-aryl ureas show that the trans-trans conformation is often energetically favored. researchgate.net
Spectroscopic methods are invaluable for probing the conformational properties of urea derivatives in solution.
NMR Spectroscopy : Both ¹H and ¹³C NMR spectroscopy can provide insights into the structure and dynamics of Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-. The chemical shifts of the N-H protons are particularly sensitive to their environment, including hydrogen bonding and conformation. In ¹³C NMR, the carbonyl carbon signal typically appears in the range of 153-158 ppm. mdpi.com Variable temperature NMR studies on related ureas have been used to determine the energy barriers for bond rotation and to identify the populations of different conformers. researchgate.net
UV-Vis Spectroscopy : The UV-Vis absorption spectrum is sensitive to the extent of conjugation in the molecule. For N-aryl ureas, the conjugation between the aromatic ring and the urea group gives rise to characteristic absorption bands. researchgate.net Changes in the conformation, particularly the dihedral angle between the naphthyl ring and the urea plane, would alter this conjugation and result in a shift in the absorption maximum (λ_max) and/or a change in the molar absorptivity. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups and probing hydrogen bonding. The C=O stretching vibration is sensitive to the local electronic environment and hydrogen bonding. mdpi.com
| Spectroscopic Technique | Typical Signal/Region for Urea Derivatives | Information Obtained |
| ¹H NMR | δ 5.0 - 9.0 ppm (N-H protons) | Conformation, hydrogen bonding, rotational barriers. |
| ¹³C NMR | δ 153 - 158 ppm (C=O carbon) | Presence of urea carbonyl, electronic environment. mdpi.com |
| IR Spectroscopy | 1625 - 1650 cm⁻¹ (C=O stretch); 3300 - 3400 cm⁻¹ (N-H stretch) | Hydrogen bonding status, functional group identification. mdpi.com |
| UV-Vis Spectroscopy | ~250-300 nm | Electronic transitions, extent of π-conjugation. rsc.org |
X-ray crystallography provides definitive information about the solid-state conformation of molecules. While a crystal structure for Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- is not publicly available, extensive studies on related N,N'-disubstituted ureas reveal common structural motifs.
Analysis of the Cambridge Structural Database (CSD) shows that acyclic N,N'-disubstituted ureas have a strong preference for a planar trans,trans conformation. researchgate.net This conformation allows for the formation of robust intermolecular hydrogen bonds, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, often forming chains or tapes. nih.gov In some cases, particularly when intramolecular hydrogen bonding is possible, a cis,trans conformation can be observed. researchgate.net For N-aryl ureas, the crystal structure typically shows a near-planar arrangement of the urea unit and the aromatic ring, although significant twisting can occur due to bulky ortho-substituents. nih.gov
Intramolecular Hydrogen Bonding Patterns and Their Significance
This interaction would require the flexible ethoxyethyl chain to fold back towards the urea core, leading to the formation of a pseudo-cyclic structure. Such an intramolecular bond would stabilize a specific rotamer of the ethoxyethyl group and could favor a cis,trans conformation of the urea linkage, as has been observed in other ureas with appropriate H-bond acceptors. researchgate.netnih.gov The formation of this bond would compete with intermolecular hydrogen bonding, and the dominant pattern would depend on factors such as solvent polarity and the solid versus solution state. nih.gov The significance of this pattern lies in its ability to pre-organize the molecule into a defined shape, which can be critical in applications like molecular recognition.
Resonance Hybridization and Electron Delocalization within the Urea Linkage
The urea functional group is not accurately represented by a single Lewis structure. It is a resonance hybrid of at least three contributing structures. vaia.comresearchgate.net
The delocalization of the nitrogen lone pairs into the carbonyl π-system is a key feature of the urea linkage. utdallas.edu This resonance has several important structural consequences:
Planarity : To allow for effective p-orbital overlap, the central carbon, the oxygen, and the two nitrogen atoms of the urea group are typically coplanar. wikipedia.org
Bond Lengths : The C-N bonds have significant partial double bond character, making them shorter and more rigid than typical C-N single bonds. Conversely, the C=O bond is longer and less polarized than a typical ketone carbonyl bond. mst.edu
Rotational Barrier : The partial double bond character of the C-N bonds results in a significant energy barrier to rotation, leading to the existence of distinct, stable conformers at room temperature. researchgate.net
This electron delocalization is fundamental to the structural integrity of the urea core, creating a planar, rigid platform to which the naphthyl and ethoxyethyl substituents are attached. libretexts.orglibretexts.org The stability gained from this resonance is a defining characteristic of the urea functional group. libretexts.org
Reactivity and Derivatization Strategies for Urea, 1 2 Ethoxyethyl 3 1 Naphthyl
Reactivity of the Urea (B33335) Functionality
The urea group, with its carbonyl and two nitrogen atoms, is a hub of chemical reactivity, primarily characterized by its hydrogen bonding capabilities, susceptibility to hydrolysis, and participation in condensation and rearrangement reactions. smolecule.comnih.gov The presence of N-H protons allows the urea moiety to act as a hydrogen bond donor, a feature widely exploited in medicinal chemistry to facilitate interactions with biological targets like proteins and enzymes. nih.govThis hydrogen bonding capacity can also be harnessed in organocatalysis to stabilize transition states. smolecule.com Under acidic or basic conditions, the urea bond is susceptible to hydrolysis . This reaction cleaves the molecule, yielding 1-naphthylamine (B1663977), 2-ethoxyethylamine (B85609), and carbon dioxide. The precise conditions for hydrolysis, such as the nature of the acid or base, temperature, and reaction time, dictate the reaction's efficiency. Computational studies on urea hydrolysis suggest that the reaction proceeds through a carbamic acid intermediate (NH₂COOH), which then decomposes. nih.govwikipedia.orgWhile specific kinetic data for the hydrolysis of Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- is not readily available, the general mechanism provides a framework for predicting its behavior.
The urea functionality can also react with aldehydes or ketones to form imines , which can then undergo further condensation reactions. smolecule.comAdditionally, the nitrogen atoms of the urea can participate in various coupling and rearrangement reactions. For instance, the Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source can lead to the formation of N-substituted ureas. organic-chemistry.orgAnother relevant transformation is the Curtius rearrangement, which can be used to synthesize urea derivatives from carboxylic acids. nih.gov
| Reaction Type | Reagents/Conditions | General Products | Relevance to Target Compound |
|---|---|---|---|
| Hydrolysis | Acidic or basic conditions | 1-Naphthylamine, 2-Ethoxyethylamine, CO₂ | Cleavage of the urea backbone.< smolecule.comnih.gov/td> |
| Imination | Aldehydes or ketones | Imines and subsequent condensation products | Derivatization via the carbonyl-like reactivity.< smolecule.com/td> |
| Hydrogen Bonding | Interaction with H-bond acceptors | Supramolecular assemblies, enzyme-inhibitor complexes | Key for biological activity and catalysis.< nih.gov/td> |
Transformations Involving the Ethoxyethyl Side Chain
The ethoxyethyl group [(–CH₂CH₂OCH₂CH₃)] offers additional avenues for derivatization, primarily through reactions targeting the ether linkage.
The ethoxyethyl group is known in organic synthesis as a protecting group for alcohols. pearson.comIts ether bond can be cleaved under acidic conditions, typically using reagents like dilute hydrochloric acid. pearson.comIn the context of Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-, acidic treatment would likely lead to the formation of 1-(2-hydroxyethyl)-3-(1-naphthyl)urea.
Furthermore, the ethoxyethyl chain can undergo nucleophilic substitution reactions . smolecule.comWhile the ether oxygen itself is a poor leaving group, activation, for instance by protonation under strongly acidic conditions, could facilitate substitution by a stronger nucleophile. However, such conditions might also promote hydrolysis of the urea functionality, leading to a mixture of products. More controlled substitutions might be achievable by first converting the terminal ethyl group into a better leaving group.
Functionalization of the Naphthyl Moiety
The naphthalene (B1677914) ring system is an aromatic moiety that readily undergoes electrophilic aromatic substitution (S_EAr) reactions. pearson.comdalalinstitute.comThe position of substitution on the naphthalene ring is influenced by both electronic and steric factors, as well as the nature of the existing substituents.
In naphthalene itself, the α-position (C1, C4, C5, and C8) is generally more reactive towards electrophiles than the β-position (C2, C3, C6, and C7). This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the benzene (B151609) rings intact. dalalinstitute.com For 1-substituted naphthalenes, such as our target compound, the incoming electrophile will be directed to specific positions on the ring. The urea substituent (–NH–CO–NH–R) is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be donated to stabilize the arenium ion intermediate. However, the bulky nature of the substituent and the rest of the molecule can sterically hinder substitution at the ortho-position (C2 and C8). Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions of the naphthyl ring.
Common electrophilic substitution reactions that could be applied to functionalize the naphthyl moiety include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO₂).
Halogenation: Using halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce a halogen atom.
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (–SO₃H).
Friedel-Crafts Alkylation and Acylation: Using alkyl halides or acyl halides with a Lewis acid catalyst to introduce alkyl or acyl groups, respectively. masterorganicchemistry.com
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-Ethoxyethyl)-3-(4-nitro-1-naphthyl)urea and 1-(2-Ethoxyethyl)-3-(5-nitro-1-naphthyl)urea |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-1-naphthyl)-3-(2-ethoxyethyl)urea and 1-(5-Bromo-1-naphthyl)-3-(2-ethoxyethyl)urea |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-1-naphthyl)-3-(2-ethoxyethyl)urea and 1-(5-Acyl-1-naphthyl)-3-(2-ethoxyethyl)urea |
Formation of Metal Complexes with Urea Derivatives
The oxygen and nitrogen atoms of the urea functionality possess lone pairs of electrons, enabling them to act as ligands and form coordination complexes with various metal ions. wikipedia.orgThe coordination can occur through the carbonyl oxygen, the nitrogen atoms, or in a bridging fashion.
Disubstituted ureas, such as the target compound, can act as ligands in transition metal-catalyzed reactions. For example, N-arylureas have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions. nih.govIn such cases, the urea derivative can influence the reactivity and selectivity of the catalytic cycle.
The formation of stable metal complexes is also well-documented. Urea itself forms complexes of the type [M(urea)₆]ⁿ⁺. wikipedia.orgSubstituted ureas can also form complexes with various transition metals, including but not limited to, ruthenium, nickel, palladium, and platinum. The specific coordination mode (monodentate via oxygen or nitrogen, or bidentate) depends on the metal, its oxidation state, and the other ligands present in the coordination sphere.
Utilization as a Chemical Intermediate in Complex Molecule Synthesis
The diverse reactivity of its functional groups makes Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and potential drug candidates. smolecule.comresearchgate.netnih.gov Urea derivatives are common precursors for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.govFor instance, they can undergo cyclization reactions with diketones or other bifunctional reagents to form pyrimidines, imidazoles, and other ring systems. The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, is a classic example where ureas are key components. nih.gov The combination of the naphthyl group and the urea functionality is found in a number of biologically active compounds. The naphthyl moiety is a common scaffold in drug discovery, and the urea group can provide crucial hydrogen bonding interactions with biological targets. nih.govTherefore, Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- could serve as a starting material for the synthesis of novel therapeutic agents. Derivatization of the naphthyl ring, the urea functionality, or the ethoxyethyl side chain can be used to tune the molecule's properties and explore structure-activity relationships. For example, N-methyl-N-1-naphthyl urea has been studied as a disruptor of cytokine-mediated signaling. nih.gov
Computational and Theoretical Investigations of Urea, 1 2 Ethoxyethyl 3 1 Naphthyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and three-dimensional geometry of molecules. For urea (B33335) derivatives, DFT studies typically focus on optimizing the molecular geometry to find the most stable conformation. These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.
Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding a molecule's reactivity, stability, and potential as an electronic material. For analogous urea compounds, DFT has been used to understand how different substituents on the urea scaffold affect its electronic properties and geometry.
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly their conformational flexibility in different environments, such as in aqueous solution. nih.govresearchgate.net For a molecule like Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-, with its flexible ethoxyethyl side chain, MD simulations would be invaluable for exploring the range of possible conformations it can adopt in solution.
These simulations can reveal how the molecule interacts with solvent molecules and how intramolecular forces, such as hydrogen bonding, influence its shape and dynamics. uni.lu Understanding the conformational landscape is critical for predicting how the molecule might interact with biological targets or other molecules in a system. Studies on other flexible molecules have shown that MD simulations can identify predominant conformational states and the energetic barriers between them. uni.lu
Theoretical Studies on Intramolecular Interactions and Hydrogen Bonding
Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to characterize these weak interactions. nih.gov These analyses can provide information on the electron density at bond critical points and the stabilization energy associated with hydrogen bonds, offering deep insights into the forces that govern the molecule's structure.
Prediction of Spectroscopic Properties (e.g., Solvatochromism)
Computational methods can predict various spectroscopic properties, including NMR and UV-Vis spectra. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property that can be investigated using a combination of quantum mechanics and molecular mechanics (QM/MM) methods. nih.gov These calculations can predict how the absorption wavelength of a molecule like Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- might shift in different solvents. Such predictions are valuable for designing molecules with specific optical properties for use as sensors or probes. nih.gov
In Silico Approaches to Molecular Recognition and Binding Studies
The structural features of this urea derivative suggest its potential for use in molecular recognition, either as a ligand for a biological receptor or as a host in a host-guest system.
Ligand-Receptor Interactions for Urea Scaffolds
In silico techniques like molecular docking and molecular dynamics are fundamental in drug discovery to predict how a ligand might bind to a protein's active site. epa.gov For urea-based scaffolds, these studies often focus on the hydrogen bonding interactions between the urea group and amino acid residues in the receptor. Docking can predict the preferred binding pose and affinity, while MD simulations can assess the stability of the ligand-receptor complex over time.
Anion Binding Studies (e.g., Host-Guest Systems)
The urea moiety is well-known for its ability to bind anions through hydrogen bonding. Theoretical studies can model the interaction of Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- with various anions. These in silico experiments can predict the binding affinity and selectivity for different anions, guiding the design of new anion receptors or sensors. Computational models can calculate the binding energies and visualize the interaction modes, showing how the host molecule's structure complements the shape and charge of the guest anion.
Exploration of Biological Activities and Structure Activity Relationships for Urea, 1 2 Ethoxyethyl 3 1 Naphthyl
Research on Enzyme Inhibition Potential
While specific studies on the enzyme inhibition potential of Urea (B33335), 1-(2-ethoxyethyl)-3-(1-naphthyl)- are not prominently documented, the broader class of urea derivatives is well-recognized for its role as enzyme inhibitors. evitachem.com The urea functional group can mimic substrate structures and form hydrogen bonds with residues in the active sites of enzymes, leading to the disruption of their normal function. evitachem.com For instance, a related compound, 1-(2-Methoxyethyl)-3-(1-naphthyl)urea, is noted for its potential in medicinal chemistry, particularly as an enzyme inhibitor. evitachem.com
Research into other naphthyl-containing urea derivatives has shown significant inhibitory activity against various enzymes. For example, a series of N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives were synthesized and identified as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. nih.gov Similarly, certain 1-naphthol (B170400) derivatives have been found to be effective inhibitors of human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE). nih.govresearchgate.net These findings suggest that the naphthyl-urea scaffold is a promising pharmacophore for the development of enzyme inhibitors. The ethoxyethyl group in the target compound may influence its solubility, bioavailability, and interaction with biological targets. evitachem.com
Mechanistic Investigations of Herbicidal Activity
Structure-Activity Relationship (SAR) Studies for Related Naphthyl-Urea Derivatives
Influence of Substituent Modifications on Biological Profiles
The biological activity of naphthyl-urea derivatives is highly dependent on the nature and position of substituents on both the naphthyl and the urea moieties. SAR studies have provided valuable insights into optimizing the biological profiles of these compounds for various applications.
For instance, in the development of ACAT inhibitors based on a naphthylidinoylurea scaffold, it was found that a 3-methoxy group on the 4-phenyl ring of the naphthylidinone, combined with an n-butyl substitution, resulted in a potent inhibitor. nih.gov In another study on 1-naphthol derivatives, the presence of substituents like fluorine, chlorine, bromine, and methoxy (B1213986) groups on the aromatic rings significantly influenced their inhibitory activities against hCA I, hCA II, and AChE. nih.govresearchgate.net
The antimicrobial activity of naphthyl derivatives has also been explored. Chalcone (B49325) derivatives of acetyl naphthalene (B1677914) have been synthesized and their subsequent reactions to form various heterocyclic compounds have been evaluated for antimicrobial properties. ekb.eg Similarly, novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives have shown promising anti-inflammatory and antimicrobial activities, with the nature of the aryl isocyanate used in the synthesis playing a key role. nih.gov
Interactive Data Table: Biological Activities of Naphthyl Derivatives
| Compound Class | Target | Key SAR Findings | Reference |
| Naphthylidinoylureas | ACAT | 3-methoxy on phenyl and n-butyl substitution enhance activity. | nih.gov |
| 1-Naphthol derivatives | hCA I, hCA II, AChE | Substituents like F, Cl, Br, and OMe on aromatic rings are crucial for inhibition. | nih.govresearchgate.net |
| Naphthyl chalcone derivatives | Various microbes | Heterocyclic modifications of the chalcone scaffold influence antimicrobial activity. | ekb.eg |
| 3,4-dihydropyrimidin-2(1H)-one ureas | TNF-α, IL-6, various microbes | The nature of the aryl isocyanate is important for anti-inflammatory and antimicrobial effects. | nih.gov |
Analogues with Antimitotic or Antiproliferative Activities (Mechanistic Focus)
Several analogues of naphthyl-urea have demonstrated significant antimitotic and antiproliferative activities, making them attractive candidates for cancer therapy.
A study on diarylnaphthylpyrrolidine derivatives identified compounds with potent antiproliferative activity against human breast cancer cells. nih.gov One promising compound induced apoptosis and caused cell cycle arrest at the S and G2/M phases through a dual mechanism of microtubule destabilization and inhibition of DNA topoisomerase-II. nih.gov
N-naphthoyl thiourea (B124793) derivatives have also been synthesized and evaluated for their anticancer effects. acs.org Many of these compounds showed significant cytotoxic effects against various cancer cell lines, with some being more potent than the standard drug doxorubicin. A copper complex of one such derivative exhibited significant antitumor activity, potentially through mechanisms such as inducing apoptosis, DNA damage, and inhibiting proteasomes and topoisomerases. acs.org
Furthermore, a series of nitroaryl urea derivatives displayed antiproliferative properties in laryngeal and rhabdomyosarcoma cancer cells. nih.gov One compound was identified as a moderate inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
Analogues with Kinase Inhibitory Potentials (Mechanistic Focus)
Kinases are crucial signaling molecules that are often dysregulated in diseases like cancer, making them important drug targets. Naphthyl-urea derivatives have emerged as a promising class of kinase inhibitors.
A series of (7-aryl-1,5-naphthyridin-4-yl)ureas were developed as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis. nih.gov The most active compound in this series displayed IC₅₀ values of 13 and 107 nM against Aurora A and B, respectively. nih.gov The selectivity of these compounds against other cancer-related protein kinases was also highlighted. nih.gov
Another study focused on 4-aryl-4H-naphthopyran derivatives as inhibitors of Src kinase, a non-receptor protein tyrosine kinase involved in cell growth and proliferation. nih.govresearchgate.net The unsubstituted 4-phenyl analog was the most potent in this series. The position and nature of substituents on the aryl ring were found to be critical for inhibitory activity. nih.govresearchgate.net
Urea derivatives have also been patented as kinase inhibitors for various therapeutic applications. google.com
Interactive Data Table: Kinase Inhibitory Activity of Naphthyl-Urea Analogues
| Compound Class | Target Kinase | Key Mechanistic Insight | Reference |
| (7-aryl-1,5-naphthyridin-4-yl)ureas | Aurora A, Aurora B | Inhibition of mitotic kinases. | nih.gov |
| 4-aryl-4H-naphthopyran derivatives | Src kinase | Inhibition of a non-receptor tyrosine kinase involved in cell proliferation. | nih.govresearchgate.net |
| Nitroaryl urea derivatives | CDK2 | Inhibition of a key cell cycle regulator. | nih.gov |
Analogues with Anion Receptor Properties and Sensor Applications
The urea and thiourea functional groups are excellent hydrogen bond donors, enabling them to act as receptors for anions. Naphthyl-urea derivatives have been designed and synthesized for use as anion receptors and fluorescent sensors.
For example, 1,8-bis(N'-phenylureido)naphthalene derivatives have been shown to be effective anion receptors, with the electronic effects of substituents on the phenyl ring significantly influencing anion binding. semanticscholar.org Chiral binaphthyl derivatives bearing urea or imidazolium (B1220033) groups have been investigated as fluorescent chemosensors for the recognition of chiral anions. postech.ac.kr
A novel urea-linked dipodal naphthalene-based fluorescent receptor was designed for the selective detection of Hg(II) ions. nih.gov This sensor exhibited a "turn-off" fluorescent response to Hg(II) and was successfully applied for imaging intracellular Hg(II) in living cells. nih.gov The development of such sensors has significant implications for environmental monitoring and medical diagnostics. nih.govrsc.org
Lack of Publicly Available Research Data on Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-
Despite a comprehensive search of scientific databases and publicly available information, there is a significant lack of published research specifically detailing the biological activities and development of the chemical compound Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- as a lead compound in drug discovery.
While the fundamental chemical information for this compound, such as its molecular formula (C15H18N2O2) and structure, is documented in chemical databases like PubChem, there is no associated peer-reviewed literature or patent data detailing its pharmacological evaluation. uni.lu This indicates that while the compound has been synthesized, it has likely not been the subject of extensive biological screening or drug development programs that have been made public.
The broader class of urea derivatives, particularly those containing naphthyl moieties, is an area of active investigation in medicinal chemistry. These compounds are recognized for their potential to engage in various biological interactions and have been explored for a range of therapeutic applications. nih.gov Research on other, structurally related naphthyl urea compounds has shown that modifications to the urea and naphthyl groups can significantly influence their biological activity, a key aspect of structure-activity relationship (SAR) studies. nih.govmdpi.com
However, for the specific compound Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- , no such SAR studies, detailed research findings, or data suitable for inclusion in comprehensive data tables could be located in the public domain. The development of a compound as a lead in drug discovery typically involves extensive screening, optimization, and characterization, the results of which are usually published in scientific journals or patents. The absence of such records for this particular molecule prevents a detailed discussion of its journey as a potential therapeutic agent.
General synthesis methods for similar urea-based compounds are well-established, often involving the reaction of an appropriate isocyanate with an amine. smolecule.com It is plausible that Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- could be synthesized via similar routes for research purposes. Some commercial suppliers list it as a research chemical, further suggesting its availability for investigational use but not as a well-characterized biological agent. sigmaaldrich.com
Advanced Characterization Methodologies for Urea, 1 2 Ethoxyethyl 3 1 Naphthyl
Spectroscopic Techniques (e.g., FTIR, NMR)
Spectroscopic methods are fundamental for identifying the functional groups and mapping the atomic connectivity within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For Urea (B33335), 1-(2-ethoxyethyl)-3-(1-naphthyl)-, the spectrum is expected to show distinct peaks corresponding to the urea moiety, the aromatic naphthyl group, and the aliphatic ethoxyethyl chain. Key absorptions for the parent urea structure include C=O stretching, C-N stretching, and N-H bending vibrations. researchgate.net The presence of the ether linkage and aromatic rings would introduce additional characteristic bands. researchgate.net
Expected FTIR Spectral Data for Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3300 | N-H Stretch | Urea | researchgate.net |
| ~3050 | C-H Stretch | Aromatic (Naphthyl) | researchgate.net |
| ~2950 | C-H Stretch | Aliphatic (Ethoxyethyl) | researchgate.net |
| ~1670 | C=O Stretch (Amide I) | Urea | researchgate.net |
| ~1630 | N-H Bend (Amide II) | Urea | researchgate.net |
| ~1540 | C=C Stretch | Aromatic (Naphthyl) | researchgate.net |
| ~1450 | C-N Stretch | Urea | researchgate.net |
Note: The table represents expected peak positions based on functional group analysis from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen atom environments in the molecule.
¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Distinct signals would be expected for the aromatic protons of the naphthyl group, the methylene (B1212753) (-CH₂-) protons of the ethoxyethyl group, the terminal methyl (-CH₃) protons, and the N-H protons of the urea linkage.
¹³C NMR would identify the number of chemically non-equivalent carbon atoms, distinguishing between the aromatic carbons of the naphthyl ring, the carbonyl carbon of the urea group, and the aliphatic carbons of the ethoxyethyl substituent.
Analysis by NMR spectroscopy can also provide insights into the compound's three-dimensional structure and conformational preferences in solution. evitachem.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and conformational details. For urea derivatives, steric factors play a significant role in the solid-state structure. evitachem.com In the case of the structurally similar compound 1-(2-methoxyethyl)-3-(1-naphthyl)urea, X-ray crystallography has confirmed that steric hindrance from the peri-hydrogen at the C8 position of the naphthyl group forces the molecule into a specific cis,cis conformation. evitachem.com In this arrangement, the naphthyl plane is tilted by approximately 30–40 degrees to minimize steric clash. evitachem.com It is highly probable that Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- adopts a similar conformation in its crystalline form.
The analysis would yield a set of crystallographic parameters defining the unit cell and symmetry of the crystal. For illustrative purposes, the crystal data for a related compound, N,N′-Di-1-naphthylurea, is presented below. researchgate.net
Illustrative Crystal Data for a Related Naphthylurea Compound
| Parameter | Value | Reference |
|---|---|---|
| Compound | N,N′-Di-1-naphthylurea | researchgate.net |
| Formula | C₂₁H₁₆N₂O | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2 | researchgate.net |
| a (Å) | 11.284 | researchgate.net |
| b (Å) | 14.918 | researchgate.net |
| c (Å) | 4.5942 | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- and can provide structural information through analysis of fragmentation patterns. The molecular formula of the target compound is C₁₅H₁₈N₂O₂, corresponding to a monoisotopic mass of 258.13684 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Analysis typically involves soft ionization techniques like Electrospray Ionization (ESI) to generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected parent ion, providing data that helps to piece together the molecular structure. nih.gov
Predicted Mass Spectrometry Data for Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- uni.lu
| Adduct | Formula | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ | [C₁₅H₁₉N₂O₂]⁺ | 259.14412 |
| [M+Na]⁺ | [C₁₅H₁₈N₂O₂Na]⁺ | 281.12606 |
| [M+K]⁺ | [C₁₅H₁₈N₂O₂K]⁺ | 297.10000 |
| [M+NH₄]⁺ | [C₁₅H₂₂N₃O₂]⁺ | 276.17066 |
Data sourced from PubChemLite, predicted using computational tools. uni.lu
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. smolecule.com High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. mtc-usa.com
A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. A C18 stationary phase is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. google.comsielc.com Detection is often performed using an ultraviolet (UV) detector, as the naphthyl group provides a strong chromophore. google.com The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The development of such methods is crucial for quality control. nih.gov
Typical RP-HPLC Parameters for Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | C18, Kromasil (5 µm) or similar | google.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | google.comsielc.com |
| Detector | UV (e.g., at 210 nm) | mtc-usa.com |
| Flow Rate | 0.3 - 1.0 mL/min | google.com |
Note: This table outlines common starting conditions for method development based on analysis of urea and related compounds.
Future Research Directions and Perspectives
Rational Design of Novel Urea (B33335), 1-(2-ethoxyethyl)-3-(1-naphthyl)- Analogues
The rational design of new molecules based on the 1-(2-ethoxyethyl)-3-(1-naphthyl)urea scaffold is a promising avenue for the discovery of compounds with enhanced or novel properties. This approach is particularly relevant in the field of drug discovery, where urea derivatives are recognized for their potential as enzyme inhibitors. evitachem.com The design process can be guided by structure-activity relationship (SAR) studies, which correlate the structural features of a molecule with its biological activity.
A systematic exploration of the SAR for this class of compounds could involve modifications at three key positions: the naphthyl ring, the ethoxyethyl side chain, and the urea linkage itself. For instance, the introduction of various substituents on the naphthyl ring could modulate the compound's electronic and steric properties, potentially influencing its binding affinity to biological targets. Similarly, alterations to the ethoxyethyl group, such as changing its length or introducing different functional groups, could impact the molecule's solubility and pharmacokinetic profile. evitachem.com
The following table outlines potential modifications to the 1-(2-ethoxyethyl)-3-(1-naphthyl)urea scaffold for the rational design of novel analogues and their potential impact on the compound's properties.
| Modification Site | Proposed Analogue Structures | Potential Impact on Properties |
| Naphthyl Ring | Introduction of electron-donating or electron-withdrawing groups | Altered electronic properties, potentially enhancing interactions with biological targets. |
| Ethoxyethyl Chain | Variation in chain length (e.g., methoxyethyl, propoxyethyl) | Modified lipophilicity and solubility, affecting pharmacokinetic properties. |
| Urea Moiety | Replacement of the oxygen atom with sulfur (thiourea derivative) | Changes in hydrogen bonding capabilities and potential for different biological activities. |
The design of these novel analogues can be further guided by computational modeling and molecular docking studies. These in silico methods can predict how different structural modifications will affect the binding of the molecule to specific protein targets, thereby prioritizing the synthesis of the most promising candidates.
Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability
The development of more efficient and sustainable synthetic methods for 1-(2-ethoxyethyl)-3-(1-naphthyl)urea and its analogues is crucial for both laboratory-scale research and potential industrial applications. Traditional methods for the synthesis of unsymmetrical ureas often involve the use of hazardous reagents such as phosgene (B1210022) or isocyanates. evitachem.comnih.gov While effective, these methods pose significant safety and environmental concerns. evitachem.com
Future research should focus on the development of "green" synthetic routes that minimize waste and avoid the use of toxic substances. One promising approach is the use of catalytic methods that enable the direct carbonylation of amines, bypassing the need for pre-formed isocyanates. Another avenue of exploration is the use of alternative, less hazardous carbonyl sources.
The table below summarizes traditional and potential advanced synthetic strategies for 1-(2-ethoxyethyl)-3-(1-naphthyl)urea.
| Synthetic Strategy | Description | Advantages | Challenges |
| Traditional Method | Reaction of 1-naphthylamine (B1663977) with an isocyanate or a phosgene equivalent. evitachem.com | High yields and well-established procedures. evitachem.com | Use of toxic and hazardous reagents. evitachem.com |
| Greener Alternative 1 | Catalytic carbonylation of 1-naphthylamine and 2-ethoxyethylamine (B85609). | Avoids the use of phosgene and isocyanates, potentially more environmentally friendly. | Requires the development of efficient and selective catalysts. |
| Greener Alternative 2 | Use of diphenyl carbonate as a phosgene substitute. | Safer alternative to phosgene, can be performed in a one-pot fashion. nih.gov | May require specific reaction conditions and catalysts. |
| Mechanochemistry | Solvent-free ball milling of reactants. | Reduces solvent waste and can lead to faster reaction times. evitachem.com | Scalability may be a concern for large-scale production. |
Deeper Mechanistic Understanding of Molecular Interactions
A thorough understanding of the molecular interactions of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea is fundamental to elucidating its mechanism of action in various contexts. The urea functionality is capable of forming strong hydrogen bonds, which are often crucial for the interaction of urea-based compounds with biological macromolecules such as enzymes and receptors. nih.gov The naphthyl group, with its extended π-system, can participate in π-π stacking and hydrophobic interactions.
Future research in this area could employ a combination of experimental and computational techniques. X-ray crystallography can provide precise information about the three-dimensional structure of the compound and its complexes with target proteins. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the compound's conformation and dynamics in solution.
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, can provide insights into the energetic and geometric aspects of the compound's interactions at the atomic level. researchgate.net These studies can help to identify the key amino acid residues involved in binding and to understand the conformational changes that occur upon complex formation.
A deeper mechanistic understanding will not only rationalize the observed activities of existing compounds but also provide a solid foundation for the rational design of new analogues with improved properties.
Exploration of New Application Domains for the Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- Scaffold
The unique structural features of the 1-(2-ethoxyethyl)-3-(1-naphthyl)urea scaffold suggest its potential for a wide range of applications beyond its initial areas of interest. While urea derivatives have been extensively studied in medicinal chemistry, their utility in other fields remains relatively unexplored. evitachem.comnih.gov
One potential application is in the field of materials science. The ability of the urea group to form strong, directional hydrogen bonds can be exploited to create self-assembling materials with interesting properties, such as gels, liquid crystals, or functional polymers. nih.gov The naphthyl group can also contribute to the material's properties through its aromatic and fluorescent characteristics.
Another area of exploration is catalysis. The urea moiety can act as an organocatalyst, promoting various chemical reactions through hydrogen bonding interactions. smolecule.com The development of chiral catalysts based on the 1-(2-ethoxyethyl)-3-(1-naphthyl)urea scaffold could be a particularly fruitful area of research, with potential applications in asymmetric synthesis.
The following table highlights potential new application domains for the 1-(2-ethoxyethyl)-3-(1-naphthyl)urea scaffold.
| Application Domain | Potential Role of the Scaffold | Key Structural Features |
| Materials Science | Building block for self-assembling materials, functional polymers, and fluorescent materials. | Hydrogen-bonding urea moiety, aromatic and fluorescent naphthyl group. nih.gov |
| Organocatalysis | Asymmetric catalyst for various organic transformations. | Chiral scaffold with hydrogen-bonding capabilities. smolecule.com |
| Agrochemicals | Potential as herbicides or pesticides. | The urea scaffold is present in some existing agrochemicals. evitachem.com |
| Molecular Recognition | As a receptor for the selective binding of anions or other small molecules. | Hydrogen-bonding urea group for anion binding. |
Q & A
Q. What are the optimized synthetic routes for preparing 1-(2-ethoxyethyl)-3-(1-naphthyl)urea?
Methodological Answer: The synthesis typically involves coupling 1-naphthyl isocyanate with 2-ethoxyethylamine under anhydrous conditions. Catalysts like triethylamine or DMAP can improve reaction efficiency. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures high purity. Characterization by H/C NMR and IR spectroscopy confirms the urea linkage and substituent positions .
Q. How can the molecular structure of this urea derivative be validated?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallize the compound in a solvent like dichloromethane/hexane and analyze bond lengths/angles. Complementary techniques include FT-IR (to identify N-H and C=O stretches) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What solvents are suitable for studying its solubility and stability?
Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen-bonding interactions with the urea moiety. Stability studies require monitoring degradation under varying pH (e.g., phosphate buffers) and temperatures (25–60°C) via HPLC-UV. For long-term storage, recommend -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What experimental strategies can elucidate its mechanism of action in biological systems?
Methodological Answer: Use enzyme inhibition assays (e.g., urease or kinase targets) with IC determination. Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .
Q. How can computational methods predict its electronic properties?
Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. Compare with UV-vis spectroscopy data to validate computational models .
Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer: Synthesize analogs with modified substituents (e.g., varying ethoxy chain length or naphthyl substitution patterns). Test biological activity (e.g., cytotoxicity, enzyme inhibition) and correlate with steric/electronic parameters using QSAR models. Principal component analysis (PCA) can identify critical structural features .
Q. How can thermal stability be assessed under experimental conditions?
Methodological Answer: Thermogravimetric analysis (TGA) determines decomposition temperature (typically >200°C for urea derivatives). Differential scanning calorimetry (DSC) identifies phase transitions. For kinetic stability, conduct accelerated aging studies at elevated temperatures (40–80°C) and monitor purity via HPLC .
Q. Does chirality impact its biological activity, and how can enantiomers be resolved?
Methodological Answer: If asymmetric synthesis introduces chirality, use chiral HPLC (Chiralpak® columns) or capillary electrophoresis for enantiomer separation. Compare activity of individual enantiomers in bioassays. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What methods evaluate synergistic effects with other therapeutic agents?
Methodological Answer: Apply combination index (CI) analysis using the Chou-Talalay method. Test fixed-ratio combinations in cell-based assays (e.g., MTT for cytotoxicity) and model interactions via CompuSyn software. Synergy is indicated by CI < 1 .
Q. How can environmental degradation pathways be investigated?
Methodological Answer: Simulate degradation under UV light or oxidative conditions (HO/Fe). Identify metabolites via LC-QTOF-MS and propose pathways using software like Meteor Nexus. Ecotoxicity assays (e.g., Daphnia magna) assess environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
